molecular formula C7H6N2O B117332 5-Hydroxybenzimidazole CAS No. 149471-91-0

5-Hydroxybenzimidazole

Cat. No. B117332
M. Wt: 134.14 g/mol
InChI Key: KRKSOBREFNTJJY-UHFFFAOYSA-N
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Description

5-Hydroxybenzimidazole is a member of the class of benzimidazoles that is 1H-benzimidazole carrying a single hydroxy substituent at position 5 . Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety .


Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessed nitrogen-containing functional groups at ortho position with various reagents . A simple process to synthesize and separate 2-(substituted-phenyl) benzimidazole derivatives with high yield and efficiency has been reported. Specifically, by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition .


Molecular Structure Analysis

Benzimidazoles share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety .


Chemical Reactions Analysis

The MNDO method has been used to calculate the heats of formation of six tautomeric forms of 5-hydroxybenzimidazole, their anionic and cationic forms, as well as the energetic, electronic, and structural characteristics of neutral, protonated, and deprotonated tautomers .


Physical And Chemical Properties Analysis

Benzimidazoles are good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions .

Scientific Research Applications

Biosynthesis and Biochemical Research

5-Hydroxybenzimidazole plays a crucial role in the biosynthesis of corrinoids in organisms like Methanosarcina barkeri. It is a significant component of cobamide compounds in these organisms, indicating its essential role in cellular biochemistry and metabolism (Pol, Drift, & Vogels, 1982). Additionally, 5-hydroxybenzimidazole serves as a precursor in the biosynthesis of 5-methoxybenzimidazole, a component of vitamin B12, in various anaerobic bacteria (Renz, Weyhenmeyer, & Renz, 1975).

Microbiological and Enzymatic Studies

Studies have explored the bioconversion of benzimidazole to 5-hydroxybenzimidazole, optimizing production conditions and examining the physiological state of the fungus involved (Seigle-Murandi, Steiman, Chapelle, & Duc, 1986). This research is crucial for understanding microbial metabolism and developing biotechnological applications.

Biological Activity and Interaction with Cell Membranes

The derivatives of 5-hydroxybenzimidazole have been studied for their effects on erythrocyte membranes, showing concentration-dependent impacts on membrane structure and morphology. This research is significant for understanding the biological activity of 5-hydroxybenzimidazole derivatives and their potential therapeutic applications (Luneva Og, Gendel' LIa, Kuznetsov IuV, & Smirnov Ld, 2005).

Chemical Properties and Reactions

The acid-base properties of 5-hydroxybenzimidazoles have been examined, showing their existence as 5-hydroxy-tautomers in certain solvents, such as nitromethane. This study provides insights into the chemical nature and potential reactions of 5-hydroxybenzimidazoles, which is crucial for their application in various chemical processes (Korolev, Osmolovskaya, Kuznetsov, Stolyarova, & Smirnov, 1992).

Environmental and Agricultural Research

5-Hydroxybenzimidazole derivatives have also been studied in the context of environmental science, particularly in the degradation of carbendazim, a widely used fungicide. The degradation process and the metabolic pathways involved are of significant interest for understanding and mitigating the environmental impact of agricultural chemicals (Zhang et al., 2013).

Safety And Hazards

According to the Safety Data Sheet, 5-Hydroxybenzimidazole is harmful if swallowed, in contact with skin or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

Benzimidazole and its derivatives have shown promising applications in biological and clinical studies . They have been used as corrosion inhibitors for steels, metals, and alloys . Further studies are needed to explore the full potential of 5-Hydroxybenzimidazole and its derivatives in various applications.

properties

IUPAC Name

3H-benzimidazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-5-1-2-6-7(3-5)9-4-8-6/h1-4,10H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKSOBREFNTJJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00194276
Record name 5-Hydroxybenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxybenzimidazole

CAS RN

41292-65-3
Record name 5-Hydroxybenzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41292-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxybenzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041292653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxybenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1.7 parts of 2-chloropyrimidine, 9.66 parts of 2-[[1-(2-aminoethyl)-4-piperidinyl]amino]-1-[(4-fluorophenyl)methyl]-1H-benzimidazol-5-ol trihydrobromide, 5 parts of sodium hydrogen carbonate and 80 parts of ethanol was stirred and refluxed overnight. The reaction mixture was evaporated and the residue was taken up in trichloromethane. The organic phase was washed with water, dried, filtered and evaporated. The residue was crystallized from a mixture of acetonitrile and methanol, yielding 5.2 parts (83%) of 1-[(4-fluorophenyl)methyl]-2-[[1-[2-(2-pyrimidinylamino)ethyl]-4-piperidinyl]amino]-1e,uns/H/ -benzimidazol-5-ol; mp. 194.4° C. (compound 64).
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2-[[1-(2-aminoethyl)-4-piperidinyl]amino]-1-[(4-fluorophenyl)methyl]-1H-benzimidazol-5-ol trihydrobromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
419
Citations
P Renz, B ENDRES, B KURZ… - European journal of …, 1993 - Wiley Online Library
… On the basis of these results, a pathway for the tranformation of 5-hydroxybenzimidazole via 5-… In our scheme, 5-hydroxybenzimidazole is the parent compound for the synthesis of the …
Number of citations: 24 febs.onlinelibrary.wiley.com
AP Mehta, SH Abdelwahed, MK Fenwick… - Journal of the …, 2015 - ACS Publications
… (12) In this Communication, we report the successful reconstitution of the BzaF-catalyzed conversion of AIR to 5-hydroxybenzimidazole (HBI) and identify the hydrogen atom initially …
Number of citations: 31 pubs.acs.org
R Wurm, R Weyhenmeyer, P Renz - European Journal of …, 1975 - europepmc.org
… In Clostridium thermoaceticum 5-hydroxybenzimidazole is methylated to 5-methoxybenz-… These results indicate a possible precursor function of 5-hydroxybenzimidazole in the …
Number of citations: 9 europepmc.org
A Darlington, K Vishnevetskaia… - Physiologia …, 1996 - Wiley Online Library
The biostimulating action of seed treatment with the synthetic antioxidant, Ambiol (2‐methyl‐4‐Edimethylaminomethyl‐5‐hydroxybenzimidazole dihydrochloride) on subsequent growth …
Number of citations: 44 onlinelibrary.wiley.com
Y Mathur, S Sreyas, PM Datar, MB Sathian… - Journal of Biological …, 2020 - ASBMB
… We studied the phosphoribosylation catalyzed by MtCobT and found that it regiospecifically activates 5-hydroxybenzimidazole (5-OHBza) to form the 5-OHBza-ribotide (5-OHBza-RP) …
Number of citations: 7 www.jbc.org
LR Rajasekaran, TJ Blake - Canadian journal of plant science, 2002 - cdnsciencepub.com
The possibility that AMBIOL, a derivative of 5-hydroxybenzimidazole, may promote drought acclimation of carrot seedlings was studied. Carrot seeds were pre-treated by soaking in …
Number of citations: 16 cdnsciencepub.com
FM Robinson, IM Miller, JF McPherson… - Journal of the American …, 1955 - ACS Publications
… We have also prepared two crystalline cobalt complexes from 5-hydroxybenzimidazole and Factor B4 by biosynthesis. … Thepreviously undeseribed 5hydroxybenzimidazole was …
Number of citations: 17 pubs.acs.org
C Rosenblum, RL Davis… - Proceedings of the Society …, 1957 - journals.sagepub.com
… excretion tests of oral absorption were performed in normal humans with Co 60 -labeled 5,6-dichlorobenzimidazole, 5,6-desdimethylbenzimidazole and 5-hydroxybenzimidazole …
Number of citations: 13 journals.sagepub.com
B Schulze, D Ruoff, B Volger, P Renz - Biological chemistry Hoppe …, 1994 - europepmc.org
The transformation of [1-15N] 5-hydroxybenzimidazole and [1-15N] 5-hydroxy-6-methylbenzimidazole into the 5, 6-dimethylbenzimidazole moiety of vitamin B12 by Eubacterium …
Number of citations: 4 europepmc.org
C Solis-Calero, G Zanatta, C do Ó Pessoa… - Physical Chemistry …, 2018 - pubs.rsc.org
Urokinase plasminogen activator (uPA) is a biomarker and therapeutic target for several cancer types whose inhibition has been shown to slow tumor growth and metastasis. In this work…
Number of citations: 3 pubs.rsc.org

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